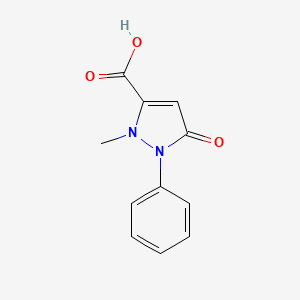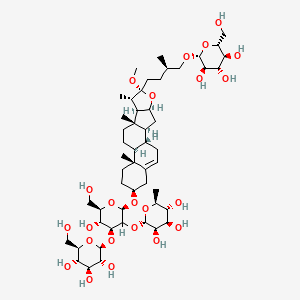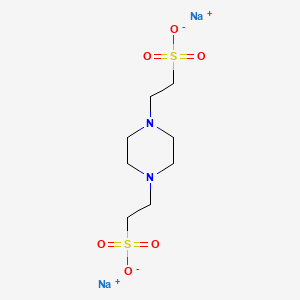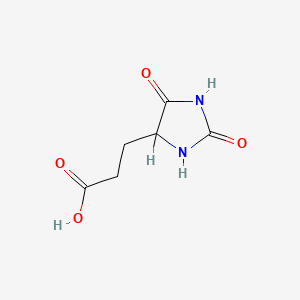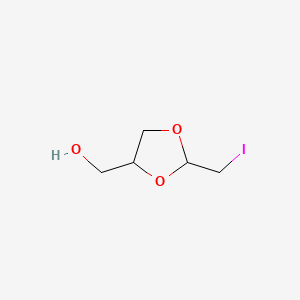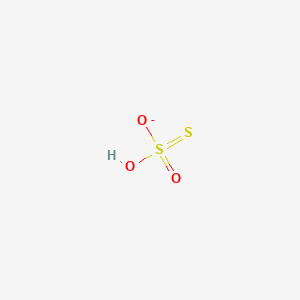
Trioxidosulfidosulfate(.1-)
Descripción general
Descripción
Hydroxidodioxidosulfidosulfate(1-) is a thiosulfate(1-). It has a role as a human metabolite. It is a conjugate base of a sulfurothioic S-acid. It is a tautomer of a trioxidosulfanidosulfate(1-).
Aplicaciones Científicas De Investigación
Sulfation in Drug Metabolism
Sulfation, a key metabolic process involving trioxidosulfidosulfate, plays a crucial role in the inactivation of certain drugs. For example, raloxifene and 4-hydroxytamoxifen, used in osteoporosis and breast cancer treatment, undergo sulfation for inactivation in human tissues. This process is mediated by various sulfotransferase (SULT) isoforms. The study by Falany et al. (2006) elucidates the specific SULT isoforms responsible for the sulfation of these drugs, highlighting the significance of sulfation in drug metabolism (Falany, Pilloff, Leyh, & Falany, 2006).
Advanced Oxidation Processes
The application of sulfate radicals, derived from trioxidosulfidosulfate, in advanced oxidation processes (AOPs) is significant for environmental remediation. In the context of wastewater treatment, Wang et al. (2020) demonstrated the use of a Fe3+/bisulfite system for rapid degradation of sulfamethoxazole, a common antibiotic in wastewater. This study highlights the efficiency of sulfate radicals in degrading contaminants in water (Wang, Wang, Fu, Wang, & Liu, 2020).
Steroid Sulfation in Diagnosis of Disorders
In medical diagnostics, the sulfation pathways of steroids, involving trioxidosulfidosulfate, are crucial. Pozo et al. (2018) explored the use of disulfates in urine as markers for prenatal diagnosis of disorders like steroid sulfatase deficiency and P450 oxidoreductase deficiency. This research underscores the importance of sulfate conjugates in the diagnosis of certain pathologies (Pozo, Marcos, Khymenets, Pranata, Fitzgerald, McLeod, & Shackleton, 2018).
Role in Soil and Groundwater Remediation
Trioxidosulfidosulfate is employed in the remediation of soil and groundwater through in situ chemical oxidation (ISCO). Tsitonaki et al. (2010) reviewed the use of persulfate in ISCO, discussing the activation methods, contaminants amenable to this approach, and its reactions with porous media. This comprehensive review highlights the versatility and effectiveness of persulfate in environmental remediation (Tsitonaki, Petri, Crimi, Mosbæk, Siegrist, & Bjerg, 2010).
Insights into Sulfate Radical-Based Decontamination
The sulfate radical, a derivative of trioxidosulfidosulfate, has significant applications in decontamination technologies. Zhang et al. (2015) provided an overview of sulfate radical-based decontamination, discussing its application in heterogeneous catalysis oxidation and other technologies. This study showcases the broad applicability of sulfate radicals in environmental cleanup efforts (Zhang, Zhang, Teng, & Fan, 2015).
Propiedades
IUPAC Name |
hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCDFWKWKRSZHF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=S)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO3S2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trioxidosulfidosulfate(.1-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



